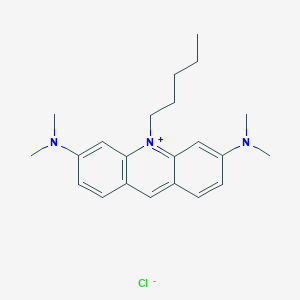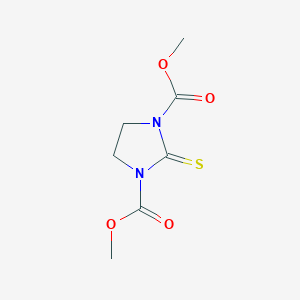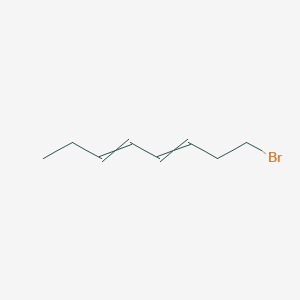
(Cyclopentylidenemethoxy)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopentylidenemethoxy)(trimethyl)silane is an organosilicon compound that features a cyclopentylidene group attached to a methoxy group, which is further bonded to a trimethylsilyl group. This compound is part of the broader class of organosilanes, which are known for their versatility in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentylidenemethoxy)(trimethyl)silane typically involves the reaction of cyclopentylidene methanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Cyclopentylidene methanol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclopentylidenemethoxy)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines are used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds with the elimination of the silyl group.
Substitution: Various substituted organosilanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Cyclopentylidenemethoxy)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of (Cyclopentylidenemethoxy)(trimethyl)silane involves the formation of stable silicon-oxygen bonds. The compound can act as a radical-based reducing agent, where the trimethylsilyl group stabilizes the intermediate radicals formed during the reaction. This stabilization allows for selective and efficient transformations in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Similar in structure but lacks the cyclopentylidene group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Allyltrimethylsilane: Features an allyl group instead of a cyclopentylidene group.
Uniqueness
(Cyclopentylidenemethoxy)(trimethyl)silane is unique due to the presence of the cyclopentylidene group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific synthetic applications where other organosilanes may not be as effective.
Propiedades
Número CAS |
60484-91-5 |
|---|---|
Fórmula molecular |
C9H18OSi |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
cyclopentylidenemethoxy(trimethyl)silane |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)10-8-9-6-4-5-7-9/h8H,4-7H2,1-3H3 |
Clave InChI |
PESYDKWMGLWLHW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC=C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide](/img/structure/B14599946.png)
![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal)](/img/structure/B14599956.png)

![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)


![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)


![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)
